Methyl 6-(4-formylpiperazin-1-yl)nicotinate Methyl 6-(4-formylpiperazin-1-yl)nicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15843030
InChI: InChI=1S/C12H15N3O3/c1-18-12(17)10-2-3-11(13-8-10)15-6-4-14(9-16)5-7-15/h2-3,8-9H,4-7H2,1H3
SMILES:
Molecular Formula: C12H15N3O3
Molecular Weight: 249.27 g/mol

Methyl 6-(4-formylpiperazin-1-yl)nicotinate

CAS No.:

Cat. No.: VC15843030

Molecular Formula: C12H15N3O3

Molecular Weight: 249.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(4-formylpiperazin-1-yl)nicotinate -

Specification

Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
IUPAC Name methyl 6-(4-formylpiperazin-1-yl)pyridine-3-carboxylate
Standard InChI InChI=1S/C12H15N3O3/c1-18-12(17)10-2-3-11(13-8-10)15-6-4-14(9-16)5-7-15/h2-3,8-9H,4-7H2,1H3
Standard InChI Key KBQAOZVDCIFEEY-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN=C(C=C1)N2CCN(CC2)C=O

Introduction

Methyl 6-(4-formylpiperazin-1-yl)nicotinate is a chemical compound belonging to the class of nicotinic acid derivatives. It features a piperazine moiety substituted with a formyl group, contributing to its potential biological activity. This compound is of interest in medicinal chemistry due to its structural similarity to other biologically active molecules and its potential therapeutic applications.

Biological Activity and Potential Applications

Potential Applications:

  • Pharmaceuticals: Due to its structural similarity to other biologically active molecules, it may have applications in drug development.

  • Medicinal Chemistry: Its unique structure makes it a candidate for further research in medicinal chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with Methyl 6-(4-formylpiperazin-1-yl)nicotinate. These include:

Compound NameStructureUnique Features
Methyl NicotinateSimple esterKnown for its role in metabolism and as a precursor in synthesis.
Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinateContains a methyl group on piperazinePotential variations in biological activity due to steric effects.
Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinateIsopropyl substitution may enhance lipophilicityCould affect receptor binding profiles.

These comparisons highlight how variations in substituents can influence the properties and activities of similar compounds, emphasizing the uniqueness of Methyl 6-(4-formylpiperazin-1-yl)nicotinate within this class.

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